N-[(3,4-difluorophenyl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-4-8(11)9(12)5-7/h2-5H,1,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMGISLLMSGNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]prop-2-enamide typically involves the reaction of 3,4-difluorobenzylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-difluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction could produce difluorophenyl amines.
Scientific Research Applications
N-[(3,4-difluorophenyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: Used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-difluorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The prop-2-enamide moiety may also play a role in the compound’s overall activity by influencing its chemical stability and reactivity.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent patterns are summarized below:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): Enhance lipophilicity and metabolic stability. 3,4-Difluoro substitution likely improves membrane permeability compared to mono-fluoro analogs (e.g., 4-fluorophenyl) . Hydroxyl Groups: Increase polarity, reducing lipophilicity but improving solubility. For example, dihydroxy-substituted compounds (e.g., ) exhibit anti-inflammatory activity but may suffer from rapid metabolic clearance . Chlorinated vs. Fluorinated: 3,4-Dichlorophenyl derivatives () show superior antibacterial activity compared to mono-chloro analogs, suggesting that dihalogenation enhances target binding. Fluorine’s smaller size and lower lipophilicity compared to chlorine may result in distinct pharmacokinetic profiles .
Physicochemical and ADMET Properties
Notes:
Biological Activity
N-[(3,4-difluorophenyl)methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHFN O
- Molecular Weight : Approximately 181.15 g/mol
- Structure : The compound features a prop-2-enamide backbone with a difluorophenyl group, which enhances its reactivity and biological activity.
This compound exhibits its biological effects primarily through the modulation of various signaling pathways. Key mechanisms include:
- Inhibition of NF-κB Pathway : This pathway is crucial for regulating immune responses and inflammation. Compounds similar to this compound have been shown to inhibit the activation of NF-κB, thereby reducing inflammatory responses.
- Antimicrobial Activity : Research indicates that this compound has potential antibacterial properties against strains like Staphylococcus aureus, suggesting its use in treating infections.
Biological Activities
The biological activities of this compound can be categorized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Modulates inflammatory pathways by inhibiting NF-κB signaling. |
| Antibacterial | Effective against certain bacterial strains, indicating potential therapeutic applications. |
| Anticancer Potential | Investigated for its role in inhibiting cancer cell proliferation through various cellular pathways. |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound significantly reduced the production of pro-inflammatory cytokines in cellular models. This suggests a promising role in managing chronic inflammatory conditions.
- Antibacterial Properties : In vitro studies revealed that this compound exhibited inhibitory effects on bacterial growth. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
- Cytotoxicity Against Cancer Cells : Research has shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the difluoro group appears to enhance its cytotoxic effects compared to non-fluorinated analogs.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Fluorine Substitution : The introduction of fluorine atoms increases lipophilicity and metabolic stability, enhancing the compound's bioactivity.
- Aromatic Ring Modifications : Variations in substituents on the phenyl ring can significantly alter the compound's interaction with biological targets, affecting its efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(3,4-difluorophenyl)methyl]prop-2-enamide, and how is purity assessed?
- Methodological Answer : Synthesis typically involves a condensation reaction between 3,4-difluorobenzylamine and acryloyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-reaction, purification is achieved via column chromatography. Purity is assessed using HPLC (≥95% purity threshold) and confirmed via ¹H/¹³C NMR spectroscopy. For structural validation, X-ray crystallography with SHELX refinement is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and amide bond integrity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.
- X-ray Crystallography : Resolve stereochemistry using SHELX for data refinement .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility.
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Process Monitoring : Use inline IR spectroscopy or TLC to track reaction progress and adjust stoichiometry dynamically .
Q. What computational strategies predict binding interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Docking : AutoDock Vina with a Lamarckian genetic algorithm to predict binding poses. Preprocess ligand and protein structures (e.g., protonation, solvation).
- Validation : Compare docking scores (ΔG values) with known inhibitors (e.g., pan-AKT inhibitors like GSK 2141795) and validate via molecular dynamics simulations .
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cell viability tests (e.g., MTT assays).
- Post-Assay Analysis : Verify compound stability using HPLC and confirm structural integrity via post-assay NMR .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
